- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra base, Tetrahedron Letters, 2020, 61(5),
Cas no 90-00-6 (2-Ethylphenol)
2-Ethylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethylphenol
- Phlorol
- 2-Ethylphenolneat
- o-Ethylphenol
- 2-Et-C6H4OH
- 2-Ethylphenazin
- 2-ethyl-phenazine
- ethyl-Phenol
- o-Hydroxyethylbenzene
- ortho-ethylphenol
- Phenazine,2-ethyl
- PHENOL, 2-ETHYL-
- PHENOL,2-ETHYL
- Phenol, o-ethyl-
- ETHYLPHENOL
- 1-Hydroxy-2-ethylbenzene
- 1-Ethyl-2-hydroxybenzene
- Phenol, ethyl-
- Florol
- o-Ethyl phenol
- 2-Ethyl-phenol
- Florol [Czech]
- Benzene, 1-ethyl-2-hydroxy-
- IXQGCWUGDFDQMF-UHFFFAOYSA-N
- 355O0P4JU7
- DSSTox_CID_2479
- DSSTox_RID_76599
- DSSTox_GSID_22479
- 2-ethyl phenol
- o-Hydroxyethylbenz
- 2-Ethylphenol (ACI)
- Phenol, o-ethyl- (8CI)
- NSC 10112
-
- MDL: MFCD00002249
- Inchi: 1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
- InChI Key: IXQGCWUGDFDQMF-UHFFFAOYSA-N
- SMILES: OC1C(CC)=CC=CC=1
- BRN: 1099397
Computed Properties
- Exact Mass: 122.07300
- Monoisotopic Mass: 122.073165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless liquid. It smells of phenol.
- Density: 1.037 g/mL at 25 °C(lit.)
- Melting Point: −18 °C (lit.)
- Boiling Point: 195-197 °C(lit.)
- Flash Point: Fahrenheit: 172.4 ° f
Celsius: 78 ° c - Refractive Index: n20/D 1.536(lit.)
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with acid chlorides, acid anhydrides, oxidizing agents.
- PSA: 20.23000
- LogP: 1.95460
- Merck: 3839
- Solubility: It is easily soluble in ethanol, ether, benzene, glacial acetic acid and almost insoluble in water. When cooled to -30 ℃, metastable crystals can precipitate.
- Sensitiveness: Sensitive to air and light
2-Ethylphenol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:UN 3145 8/PG 2
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S36/37/39-S45-S26
- FLUKA BRAND F CODES:8
- RTECS:SL4025000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Safety Term:8
- Packing Group:III
- Risk Phrases:R20/21/22; R34
2-Ethylphenol Customs Data
- HS CODE:29071900
- Customs Data:
China Customs Code:
2907199090Overview:
2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Ethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-100ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 100ml |
¥516.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-25ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 25ml |
¥176.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-500ML |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 500ml |
¥2073.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E156225-5ml |
2-Ethylphenol |
90-00-6 | >98.0%(GC) | 5ml |
¥44.90 | 2023-09-03 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-5G |
2-Ethylphenol |
90-00-6 | 5g |
¥266.14 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-25G |
2-Ethylphenol |
90-00-6 | 25g |
¥829.44 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E44000-100G |
2-Ethylphenol |
90-00-6 | 100g |
¥1797.38 | 2023-11-09 | ||
| TRC | E925965-1g |
2-Ethylphenol |
90-00-6 | 1g |
$ 58.00 | 2023-09-07 | ||
| TRC | E925965-5g |
2-Ethylphenol |
90-00-6 | 5g |
$69.00 | 2023-05-18 | ||
| TRC | E925965-10g |
2-Ethylphenol |
90-00-6 | 10g |
$87.00 | 2023-05-18 |
2-Ethylphenol Production Method
Production Method 1
Production Method 2
1.2 12 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
- A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK, Organic & Biomolecular Chemistry, 2021, 19(35), 7633-7640
Production Method 3
- Polymer-supported eosin Y as a reusable photocatalyst for visible light mediated organic transformations, New Journal of Chemistry, 2019, 43(46), 17974-17979
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
- Highly selective reductive cleavage of aromatic carbon-oxygen bonds catalyzed by a cobalt compound, Catalysis Communications, 2014, 52, 36-39
Production Method 5
- Reduction of enols. New synthesis of certain methoxybenzosuberenes via hydrogenation of dehydroacetic acids, Journal of the American Chemical Society, 1956, 78, 3201-5
Production Method 6
1.2 Reagents: Cerium trichloride Solvents: Ethanol ; 20 min, rt
1.3 Reagents: Sodium borohydride Solvents: Ethanol ; -5 °C; 15 min, -5 °C
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
- Deoxygenation of α,β-unsaturated acylphenols through ethyl o-acylphenylcarbonates with Luche reduction, Tetrahedron Letters, 2013, 54(22), 2776-2780
Production Method 7
Production Method 8
1.2 Solvents: Water ; rt
- New Morita-Baylis-Hillman (MBH) phosphonium salts from alcohols to the synthesis of 2-alkenyl- and 2-alkylidenecyclohexenones, Journal of Molecular Structure, 2023, 1286,
Production Method 9
Production Method 10
Production Method 11
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions, Molecular Catalysis, 2019, 465, 33-42
Production Method 12
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Production Method 13
Production Method 14
- Selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenol derivatives using a FeRu@SILP catalyst, Chemical Communications (Cambridge, 2020, 56(66), 9509-9512
Production Method 15
1.2 Reagents: Hydrogen Solvents: 1,4-Dioxane ; 12 h, 2 atm, 130 °C
- Scope and mechanistic analysis for chemoselective hydrogenolysis of carbonyl compounds catalyzed by a cationic ruthenium hydride complex with a tunable phenol ligand, Journal of the American Chemical Society, 2015, 137(34), 11105-11114
Production Method 16
- Synthesis and antimicrobial activities of oxadiazoles, phthalazines and indolinones, Indian Journal of Chemistry, 2005, (6), 1267-1272
Production Method 17
Production Method 18
Production Method 19
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6, rt
- Selective Reductive Cleavage of Inert Aryl C-O Bonds by an Iron Catalyst, Angewandte Chemie, 2013, 52(48), 12674-12678
Production Method 20
1.2 Reagents: Hydrochloric acid Solvents: Water
- Divergent Synthesis of Bisphenols and Diaryl Ethers by Metal Compatible Organocatalytic Aerobic Oxidation of Boronic Acids, Advanced Synthesis & Catalysis, 2022, 364(17), 3059-3065
Production Method 21
- An efficient and environmentally friendly Wolff-Kishner reduction catalyzed by strong base anion-exchange resin, Organic Chemistry: An Indian Journal, 2008, 4(12), 537-539
Production Method 22
- Reduction of aromatic aldehydes and ketones with acyloxy substituent at the ortho-position by NaBH4 in the presence of waters, Chemical Research in Chinese Universities, 1999, 15(2), 182-187
2-Ethylphenol Raw materials
2-Ethylphenol Preparation Products
- 3-Methylcatechol (488-17-5)
- Coumaran (496-16-2)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 2,6-Dimethylnaphthalene (581-42-0)
- 2,3-Xylohydroquinone (608-43-5)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Guaiacol (90-05-1)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Indane (496-11-7)
- 2,4,5-trimethylphenol (496-78-6)
- 1,7-Dimethylnaphthalene (575-37-1)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 7-Methylbenzofuran (17059-52-8)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Phenol, 3,5-diethyl- (1197-34-8)
2-Ethylphenol Suppliers
2-Ethylphenol Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-Ethylphenol
Comprehensive Guide to 2-Ethylphenol (CAS No. 90-00-6): Properties, Applications, and Industry Insights
2-Ethylphenol (CAS No. 90-00-6), also known as o-Ethylphenol, is a versatile organic compound widely used in industrial and research applications. This aromatic phenol derivative is characterized by its distinct odor and solubility in organic solvents. With the growing demand for specialty chemicals, 2-Ethylphenol has garnered attention for its role in flavor and fragrance formulations, pharmaceutical intermediates, and polymer production. This article delves into its molecular structure, synthesis methods, and emerging trends aligned with sustainable chemistry and green manufacturing.
The molecular formula of 2-Ethylphenol (C8H10O) features a hydroxyl group attached to a benzene ring with an ethyl substituent at the ortho position. This configuration influences its chemical reactivity, making it valuable for alkylation reactions and catalysis studies. Researchers frequently explore its derivatives for antimicrobial properties, a topic trending in biomedical research forums. Notably, its compatibility with essential oil blends has spurred interest in natural preservatives, addressing consumer preferences for eco-friendly products.
In industrial settings, 2-Ethylphenol serves as a precursor for high-performance resins and plasticizers. Its thermal stability aligns with the circular economy movement, where materials are designed for recyclability. A 2023 market analysis highlights its use in bio-based adhesives, responding to carbon footprint reduction goals. Manufacturers prioritize low-impurity synthesis techniques, as purity levels directly impact end-product performance in electronic encapsulation applications.
From an environmental perspective, 2-Ethylphenol degradation pathways are studied under advanced oxidation processes (AOPs), a hot topic in wastewater treatment research. Regulatory frameworks like REACH compliance ensure safe handling, while lifecycle assessment (LCA) models evaluate its sustainability. Frequently searched queries include "2-Ethylphenol solubility in ethanol" and "safe storage guidelines for phenolic compounds," reflecting user concerns about laboratory safety and material compatibility.
Innovations in catalytic hydrogenation have optimized 2-Ethylphenol production, reducing energy consumption by 20% compared to traditional methods. Such advancements resonate with net-zero emission initiatives. Additionally, its role in aroma chemistry is explored for plant-based fragrance development, tapping into the clean beauty market. Analytical techniques like GC-MS quantification and HPLC purity testing ensure quality control, critical for GMP-certified facilities.
Future prospects for 2-Ethylphenol include bio-catalysis applications and smart material integration. As industries shift toward green chemistry principles, this compound’s adaptability positions it as a key player in next-generation formulations. For researchers and procurement specialists, understanding its structure-activity relationships and supply chain dynamics remains essential to leverage its full potential.
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